Propoxyphenyl aildenafil is a synthetic compound that has garnered attention as a phosphodiesterase type 5 inhibitor. It is structurally related to sildenafil, which is widely known for its use in treating erectile dysfunction. Propoxyphenyl aildenafil has been identified as an adulterant in various dietary supplements, raising concerns regarding its safety and efficacy.
Propoxyphenyl aildenafil belongs to the class of phosphodiesterase type 5 inhibitors. These compounds work by inhibiting the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate, promoting vasodilation and improved blood flow.
The synthesis of propoxyphenyl aildenafil involves several steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of propoxyphenyl aildenafil can be depicted as follows:
The structural characterization includes detailed spectroscopic data:
Propoxyphenyl aildenafil undergoes various chemical reactions typical for phosphodiesterase inhibitors:
The reactivity of propoxyphenyl aildenafil can be influenced by pH and temperature, which are critical factors in both laboratory synthesis and potential metabolic pathways in biological systems .
Propoxyphenyl aildenafil acts primarily by inhibiting phosphodiesterase type 5. This inhibition results in increased levels of cyclic guanosine monophosphate within smooth muscle cells, leading to relaxation and vasodilation in penile tissues.
In vitro studies have demonstrated that propoxyphenyl aildenafil exhibits similar potency to sildenafil, with effective inhibition of phosphodiesterase type 5 at nanomolar concentrations .
Relevant analyses include thermal stability tests and solubility profiling to assess formulation suitability for pharmaceutical applications .
Propoxyphenyl aildenafil has been primarily studied for its potential use in treating erectile dysfunction due to its action as a phosphodiesterase type 5 inhibitor. Its identification in dietary supplements highlights concerns regarding unregulated use and potential health risks associated with adulterated products.
Research continues into understanding its pharmacokinetics, safety profile, and efficacy compared to established treatments like sildenafil .
Phosphodiesterase type 5 (PDE-5) inhibitors represent a cornerstone in the legitimate pharmaceutical treatment of erectile dysfunction (ED) and pulmonary arterial hypertension. These compounds, including FDA-approved drugs like sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®), function by selectively inhibiting the PDE-5 enzyme, thereby potentiating the effects of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle to promote vasodilation. Their therapeutic use requires medical supervision due to established contraindications and potential drug interactions, particularly with nitrates. However, the global prevalence of ED—projected to affect over 320 million men by 2025—has fueled demand for readily accessible "natural" alternatives, creating a lucrative market for illicit sexual enhancement supplements [2] [6]. This demand has been met with widespread adulteration of dietary supplements and herbal products with both approved PDE-5 inhibitors and structurally modified analogues designed to evade regulatory detection. Among these emerging analogues, propoxyphenyl aildenafil (C~24~H~34~N~6~O~4~S, CID 135565590) exemplifies a concerning trend of intentional pharmaceutical adulteration posing significant public health risks [1] [4].
The adulteration of health supplements, particularly those marketed for male sexual enhancement, with undeclared PDE-5 inhibitors and their synthetic analogues is a pervasive global issue. Regional studies consistently reveal alarmingly high adulteration rates:
Table 1: Prevalence of PDE-5 Inhibitor Adulteration in Regional Studies
Region | Products Sampled | Adulterated Products (%) | Key Adulterants Identified | Source |
---|---|---|---|---|
United Arab Emirates | 158 | 13.9% | Sildenafil (12.7%), Tadalafil (3.8%), Vardenafil (1.9%) | [2] |
Vietnam | 92 | 21.7% (20 products) | Various PDE-5i analogues (incl. novel structures) | [7] |
Europe (Online) | 150 | 61% | Parent Drugs (27%), Structural Analogues (34%) | [10] |
Malaysia | Not Specified | 82% (unregistered products) | PDE-5i or analogues | [7] |
The sources of these adulterated products are diverse, spanning globally. The UAE study found supplements manufactured in the USA (44.3%), European Union (15.2%), China (7%), India (8.9%), Southeast Asia (9.5%), UAE (5.1%), and other regions, alongside products with undeclared origins (4.4%). They were presented in various dosage forms: capsules (41.1%), tablets (31%), gelatin capsules (11.4%), honey (8.2%), powder (4.4%), and liquid (3.8%) [2]. This global supply chain complicates regulatory control and increases consumer risk, as products often bypass safety and quality checks mandated for pharmaceuticals.
The structural evolution of illicit PDE-5 inhibitor analogues, particularly those based on the sildenafil scaffold, demonstrates a deliberate strategy by manufacturers to evade detection by regulatory authorities while maintaining pharmacological activity. This trend has escalated dramatically since the first discovery of homosildenafil in an adulterated beverage in 2003 [6] [10]:1. Early Modifications (Pre-2010): Initial analogues focused on relatively simple alterations to the sildenafil structure. Common strategies included:* Homologation: Adding or removing methylene (-CH~2~-) groups within the piperazine ring or the alkyl chain attached to the ethoxyphenyl moiety (e.g., homosildenafil, hydroxyhomosildenafil).* Isosteric Replacement: Substituting oxygen with sulfur in the pyrazolopyrimidinone lactam group, creating thio analogues like thiosildenafil and thiohomosildenafil, which often exhibited altered chromatographic behavior and mass spectra [4].* Functional Group Manipulation: Acetylation of the piperazine nitrogen (e.g., acetildenafil) or modification of the sulfonamide group.2. Increasing Complexity (2010-Present): As analytical detection methods (LC-MS/MS, NMR) improved, illicit chemists employed more sophisticated modifications:* Core Ring Substitution: Introducing novel substituents onto the central heterocyclic core (pyrazolo[4,3-d]pyrimidine-7-one or pyrimidinone cores in newer analogues).* Propoxyphenyl Emergence: A significant shift involved replacing the characteristic ethoxyphenyl ring of sildenafil with a propoxyphenyl group (-OC~3~H~7~ instead of -OC~2~H~5~). This seemingly minor change (adding a single -CH~2~- unit) significantly alters the compound's molecular mass (502.64 g/mol for propoxyphenyl aildenafil vs. 474.58 g/mol for sildenafil) and chromatographic properties, complicating identification via standard screening methods targeting parent drugs [4] [10].* Thionation of Propoxyphenyl Scaffold: Further complexity arises with the synthesis of thio analogues of the propoxyphenyl series. For example, "propoxyphenyl thioaildenafil" replaces the oxygen in the lactam group (C=O) of propoxyphenyl aildenafil with sulfur (C=S), generating another layer of structural variation designed to confound standard analytical libraries [4].* Concealment Techniques: Beyond molecular modification, adulterators physically hide compounds within product matrices, such as embedding them within the softgel shell of capsules instead of the fill material, as observed with tadalafil and novel acetildenafil analogues [8] [10].
Table 2: Structural Evolution of Key Sildenafil Analogues in Adulterated Supplements
Modification Era | Primary Strategies | Exemplar Analogues | Structural Change (vs. Sildenafil) |
---|---|---|---|
Early (2003-2009) | Homologation, Simple Isosteres | Homosildenafil, Hydroxyhomosildenafil | Added -CH~2~- in piperazine side chain; Added OH group |
Thiosildenafil, Thiohomosildenafil | O replaced by S in lactam (C=O → C=S) | ||
Acetylation | Acetildenafil, Hydroxyacetildenafil | Piperazine N-acetylated | |
Complex (2010+) | Propoxyphenyl Substitution | Propoxyphenyl Aildenafil | Ethoxy group (-OC~2~H~5~) → Propoxy group (-OC~3~H~7~) |
Thionation of Propoxyphenyl | Propoxyphenyl Thioaildenafil | Propoxyphenyl core + Lactam O replaced by S (C=O → C=S) | |
Novel Core Substitutions | Benzamidenafil, Dimethylaminosulfonyl Vardenafil | Modified core ring; Modified sulfonamide group | |
Physical Concealment | Tadalafil in softgel shell | Compound embedded in capsule casing material |
The result of these efforts is a constantly expanding universe of illicit PDE-5 inhibitors. From a single analogue (homosildenafil) detected in 2003, the number grew to 46 by 2011, 53 by 2013, 69 by 2016, and at least 80 distinct synthetic PDE-5i analogues identified in adulterated supplements by 2017. Sildenafil analogues dominate this landscape, constituting approximately 62% (50 out of 80) of all reported illicit PDE-5 inhibitors, followed by tadalafil analogues (26%, 21/80) and vardenafil analogues (9%, 7/80) [10].* Propoxyphenyl aildenafil* and its thio variant are prominent representatives of this ongoing trend towards structurally novel sildenafil derivatives.
Propoxyphenyl aildenafil (systematic name: 5,6-diethyl-2-{5-[(4-methylpiperazin-1-yl)sulphonyl]-2-propoxyphenyl}pyrimidin-4(3H)-one or close variants) is unequivocally classified as an unapproved and illicit pharmaceutical ingredient by regulatory bodies worldwide. Its presence in any health supplement constitutes adulteration [1] [4] [8].
Table 3: Analytical Techniques for Detecting Propoxyphenyl Aildenafil
Analytical Technique | Role in Identification | Key Data Points for Propoxyphenyl Aildenafil |
---|---|---|
HPLC-UV/PDA | Initial separation and UV spectrum profiling. | Distinct Retention Time (vs. sildenafil/analogues); Characteristic UV spectrum. |
LC-MS (Low Res) | Determination of molecular weight and basic fragmentation. | [M+H]+ ~ m/z 503; Major fragments. |
LC-HRMS/MS (Q-TOF, Orbitrap) | Definitive confirmation. Exact mass measurement and detailed fragmentation fingerprint. | Exact mass: [M+H]+ = C~24~H~35~N~6~O~4~S~+~ (calc. 503.2385, observed 503.238X); Diagnostic MS/MS fragments (e.g., m/z 355, 312, 283). |
NMR Spectroscopy | Full structural elucidation, particularly for novel/unconfirmed analogues. Assigns all atoms. | 1H NMR: Propoxy -OCH~2~CH~2~CH~3~ signals (~δ 4.0-4.1, ~δ 1.8, ~δ 1.0); 13C NMR: Propoxy carbon shifts; 2D NMR: Connectivity confirmation. |
X-ray Crystallography | Definitive 3D molecular structure determination (less common due to need for pure crystals). | Crystal structure confirming propoxyphenyl linkage and overall geometry. |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: